molecular formula C4H9BrMg B1591138 Magnesium;2-methylpropane;bromide CAS No. 2259-30-5

Magnesium;2-methylpropane;bromide

Cat. No. B1591138
CAS RN: 2259-30-5
M. Wt: 161.32 g/mol
InChI Key: UKZCGMDMXDLAGZ-UHFFFAOYSA-M
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Description

2-Bromo-2-methylpropane (or tert-butyl bromide ) is an organic compound with the chemical formula Me₃CBr (where Me represents a methyl group). It appears as a colorless liquid and features a tert-butyl group attached to a bromide substituent . This compound is commonly used as a standard reagent in synthetic organic chemistry .


Synthesis Analysis

One method to prepare 2-bromo-2-methylpropane involves the reaction of bromobenzene with magnesium in the presence of ether . The resulting Grignard reagent , phenylmagnesium bromide , reacts with 2-bromo-2-methylpropane to form the desired product .


Molecular Structure Analysis

The molecular formula of 2-bromo-2-methylpropane is C₄H₉Br . It consists of a tert-butyl group (three methyl groups attached to a central carbon) bonded to a bromine atom .


Chemical Reactions Analysis

  • Hydrolysis Reaction : When treated with aqueous ammonia or sodium hydroxide , 2-bromo-2-methylpropane precipitates magnesium hydroxide (Mg(OH)₂) .
  • Magnesium Reagent Reaction : It forms a blue “lake” with a dilute solution of 4-(p-nitrophenylazo)resorcinol .

Physical And Chemical Properties Analysis

  • Appearance : Colorless liquid

Safety And Hazards

  • Precautionary Statements : Keep away from open flames (P210)

properties

IUPAC Name

magnesium;2-methylpropane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZCGMDMXDLAGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447151
Record name SCHEMBL115383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium;2-methylpropane;bromide

CAS RN

2259-30-5
Record name SCHEMBL115383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Magnesium;2-methylpropane;bromide

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